

Preclinical Profile of HLX22: A Novel HER2-Targeted Antibody for Gastric Cancer

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Compound of Interest

Compound Name: HL22

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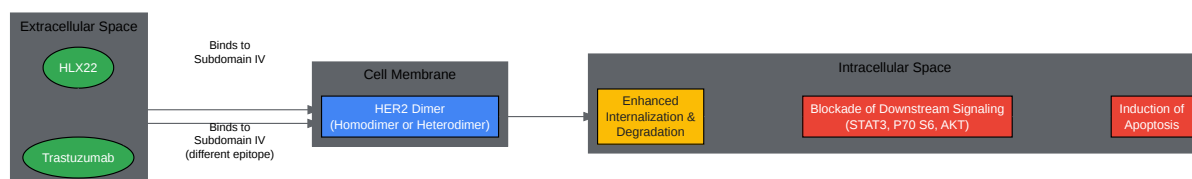
This technical guide provides an in-depth overview of the preclinical data for HLX22, an innovative humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). The following sections detail the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the preclinical evaluation of HLX22 for the treatment of HER2-positive gastric cancer.

Core Mechanism of Action: Dual HER2 Blockade

HLX22 is a novel anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.^{[1][2][3][4][5][6][7]} Critically, its binding epitope is distinct from that of trastuzumab, allowing for the simultaneous binding of both antibodies to HER2 dimers on the surface of tumor cells.^{[1][2][4][5][6][7][8]} This dual-targeting approach leads to a synergistic anti-tumor effect through enhanced internalization and degradation of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers.^{[2][3][5][6][7]} Preclinical studies have shown that this enhanced internalization can be as high as 40-80%.^{[3][6]}

By promoting the degradation of HER2, the combination of HLX22 and a trastuzumab biosimilar (HLX02) leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including STAT3, P70 S6, and AKT.^[9] Furthermore, this dual blockade has been shown to reduce the gene expression of pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF- β -SMAD, all of which are implicated in tumor development and progression.^[9]

This unique mechanism of action suggests that HLX22, in combination with trastuzumab, could potentially overcome mechanisms of resistance to existing HER2-targeted therapies.^[2]



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Caption: Mechanism of Action of HLX22 in Combination with Trastuzumab.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Gastric Cancer Cell Lines

Cell Line	Assay	Treatment	Result
NCI-N87 (HER2 3+)	Apoptosis (Caspase 3/7 Activation)	HLX22 + HLX02	Synergistic increase in apoptosis compared to either agent alone. [1]
SNU216	Apoptosis (Caspase 3/7 Activation)	HLX22 + HLX02	Synergistic increase in apoptosis.[1]
NCI-N87	HER2 Internalization	HLX22 + HLX02	Enhanced HER2 internalization compared to single-agent treatment.[6] [10]
SNU216	HER2 Internalization	HLX22 + HLX02	Enhanced HER2 internalization.[6][10]
NCI-N87, BT-474, SKBR3	Gene Expression (RNA-seq)	HLX22 + HLX02	Reduction in gene expression of pro-tumorigenic pathways. [6][9]

Table 2: In Vivo Efficacy of HLX22 in Gastric Cancer Xenograft Models

Model	Treatment	Result
Gastric Cancer CDX	HLX22 + Trastuzumab (HLX02)	Enhanced anti-tumor activity compared to single agents.[9]
Gastric Cancer PDX	HLX22 + Trastuzumab (HLX02)	Synergistic anti-tumor efficacy. [9]

Experimental Protocols

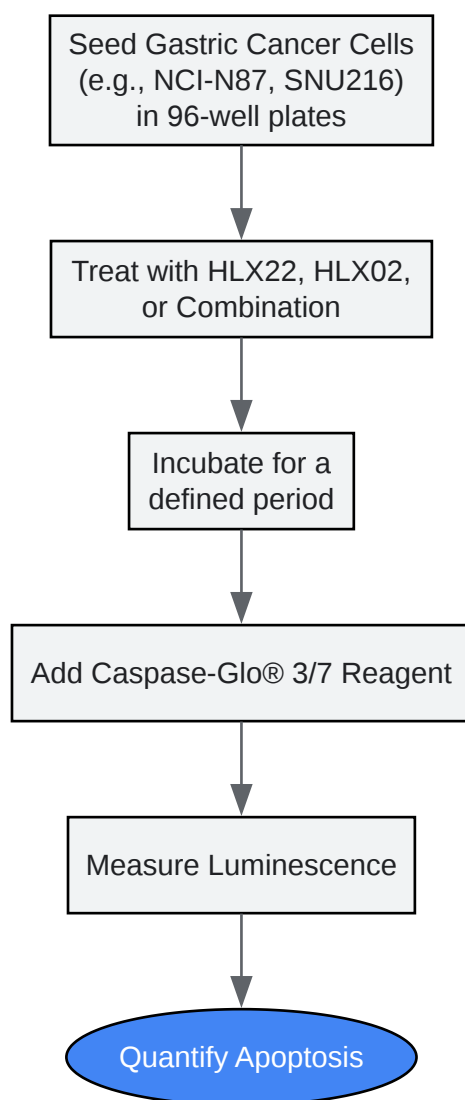
Detailed methodologies for the key preclinical experiments are outlined below.

Cell Lines and Culture

HER2-positive human gastric cancer cell lines, NCI-N87 and SNU216, were utilized in the in vitro studies.^{[1][6][10]} Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay

Apoptosis was quantified by measuring the activation of effector caspases 3 and 7 using the Caspase-Glo® 3/7 Assay system.^[1] Gastric cancer cells were seeded in 96-well plates and treated with HLX22, a trastuzumab biosimilar (HLX02), or the combination at various concentrations. After a specified incubation period, the Caspase-Glo® 3/7 reagent was added, and luminescence, which is proportional to caspase activity, was measured using a luminometer.



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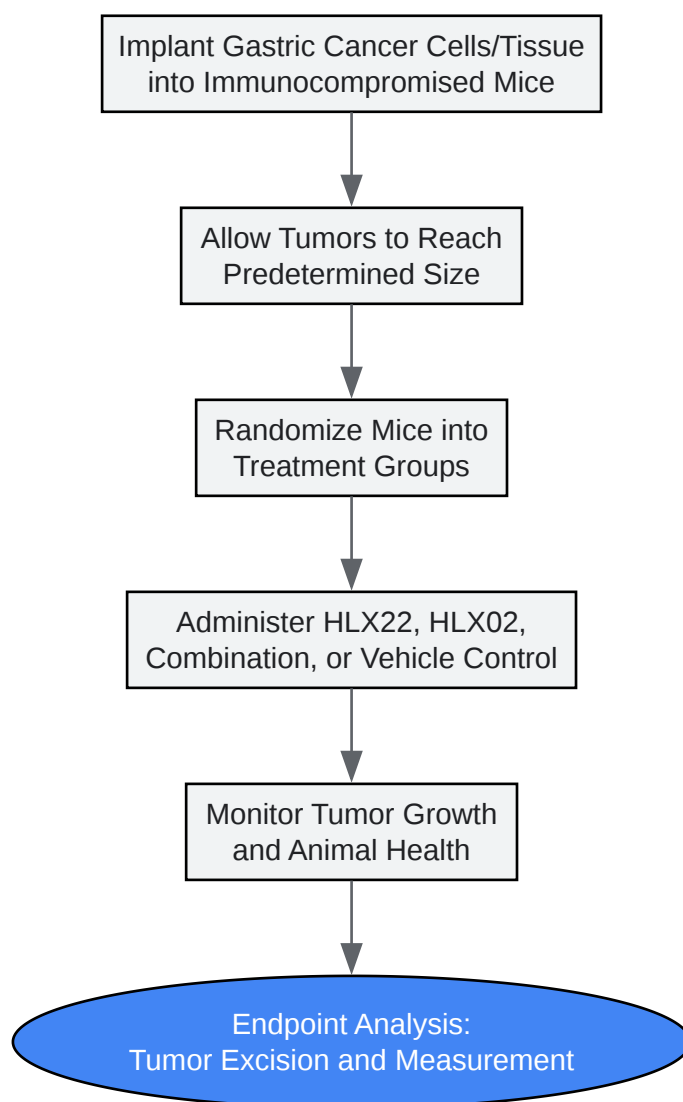
Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

HER2 Internalization Assay

The internalization of HER2 was assessed using the pH-sensitive pHrodo iFL Green STP ester amine-reactive dye.[6] Cells were seeded in 96-well plates and incubated with HLX22, HLX02, or the combination labeled with the pHrodo dye on ice.[6][10] Following the removal of unbound antibodies, cells were transferred to 37°C to allow for internalization.[6] The fluorescence intensity, which increases in the acidic environment of endosomes upon internalization, was measured over time using a fluorescence plate reader or flow cytometry.

In Vivo Xenograft Studies

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer were used to evaluate the in vivo anti-tumor activity of HLX22.[9] Tumor cells or patient tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups and received intravenous injections of HLX22, a trastuzumab biosimilar, the combination, or a vehicle control. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.



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Caption: General Workflow for In Vivo Xenograft Studies.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays

The ability of HLX22 to mediate ADCC and CDC was evaluated.[10] For the ADCC assay, target cancer cells were incubated with HLX22, and peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells were added as effector cells.[10] Cell lysis was quantified, often using a chromium-51 release assay.[11] For the CDC assay, target cells were incubated with HLX22 in the presence of a source of complement (e.g., normal human serum), and cell viability was assessed.[10]

Summary and Future Directions

The preclinical data for HLX22 strongly support its development as a novel therapeutic agent for HER2-positive gastric cancer. Its unique mechanism of action, involving dual HER2 blockade in combination with trastuzumab, leads to enhanced anti-tumor activity in both in vitro and in vivo models. These promising preclinical findings have paved the way for ongoing clinical investigations to evaluate the safety and efficacy of HLX22 in patients.[2][4] Phase 2 and 3 clinical trials are currently underway to further assess the potential of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[2][4][12][13][14][15]

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References

- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. henlius.com [henlius.com]
- 4. onclive.com [onclive.com]
- 5. Henlius Receives Orphan Drug Designation for Innovative Anti-HER2 mAb HLX22 in the U.S. for Gastric Cancer [prnewswire.com]

- 6. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. henlius.com [henlius.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. henlius.com [henlius.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
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